Bienvenue dans la boutique en ligne BenchChem!

8-Bromo-2-chloro-6-methylquinoline

Lipophilicity Drug-likeness Physicochemical profiling

8-Bromo-2-chloro-6-methylquinoline (CAS 142219-60-1) is a tri-substituted quinoline building block with the molecular formula C₁₀H₇BrClN and a molecular weight of 256.52 g/mol. Its substitution pattern—bromine at C8, chlorine at C2, and methyl at C6—creates a distinct electronic and steric environment compared to positional isomers such as 6-bromo-2-chloro-8-methylquinoline (CAS 99455-14-8).

Molecular Formula C10H7BrClN
Molecular Weight 256.52 g/mol
CAS No. 142219-60-1
Cat. No. B3433110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-chloro-6-methylquinoline
CAS142219-60-1
Molecular FormulaC10H7BrClN
Molecular Weight256.52 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)Br)N=C(C=C2)Cl
InChIInChI=1S/C10H7BrClN/c1-6-4-7-2-3-9(12)13-10(7)8(11)5-6/h2-5H,1H3
InChIKeyRWXMJDDUSCTUJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2-chloro-6-methylquinoline (CAS 142219-60-1): Core Structural and Physicochemical Profile for Procurement Evaluation


8-Bromo-2-chloro-6-methylquinoline (CAS 142219-60-1) is a tri-substituted quinoline building block with the molecular formula C₁₀H₇BrClN and a molecular weight of 256.52 g/mol [1]. Its substitution pattern—bromine at C8, chlorine at C2, and methyl at C6—creates a distinct electronic and steric environment compared to positional isomers such as 6-bromo-2-chloro-8-methylquinoline (CAS 99455-14-8). With a computed XLogP3-AA of 4.2 [1], zero hydrogen bond donors, a topological polar surface area of 12.9 Ų, and zero rotatable bonds, the compound exhibits physicochemical properties that differentiate it from less lipophilic analogs and influence its suitability for specific synthetic and biological applications.

Why Generic Quinoline Substitution Cannot Replace 8-Bromo-2-chloro-6-methylquinoline in Research and Development


Halogenated quinoline derivatives are not interchangeable building blocks; the position and identity of each substituent profoundly affect reactivity, biological target engagement, and pharmacokinetic behavior. 8-Bromo-2-chloro-6-methylquinoline possesses orthogonal cross-coupling handles—the C2 chlorine is amenable to nucleophilic aromatic substitution (SₙAr), while the C8 bromine is primed for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.) [1]. Positional isomers such as 6-bromo-2-chloro-8-methylquinoline reverse these reactivity vectors, leading to different regioisomeric products. In biological contexts, C8-bromo substitution on the quinoline scaffold has been shown to confer superior resistance profile retention against drug-resistant viral mutants compared to C6-bromo analogs [2], and bromine at C8 enhances cell-based potency in antiviral programs beyond what chloro or methyl alone can achieve at that position [3]. Simply substituting a generic mono-halogenated quinoline or a differently substituted analog risks compromising the specific reactivity and biological performance required.

Quantitative Differentiation Evidence for 8-Bromo-2-chloro-6-methylquinoline vs. Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: 8-Bromo-2-chloro-6-methylquinoline vs. Dehalogenated and Mono-Halogenated Quinoline Analogs

The computed XLogP3-AA for 8-bromo-2-chloro-6-methylquinoline is 4.2 [1], whereas 2-chloro-6-methylquinoline (lacking the C8 bromine) has a computed XLogP3-AA of approximately 3.1 [2], and 8-bromo-6-methylquinoline (lacking the C2 chlorine) has a computed XLogP3-AA of approximately 3.5 [3]. The dual-halogenation pattern increases lipophilicity by approximately 0.7–1.1 log units relative to mono-halogenated or dehalogenated analogs, which can significantly influence membrane permeability, metabolic stability, and plasma protein binding.

Lipophilicity Drug-likeness Physicochemical profiling

C8-Bromo vs. C6-Bromo Substitution: Differential Resistance Profile Retention in HIV-1 Integrase Allosteric Inhibition

In a study of multi-substituted quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs), the 8-bromo-substituted analog retained full antiviral effectiveness when tested against the ALLINI-resistant IN A128T mutant virus, whereas the corresponding 6-bromo analog exhibited a significant loss of potency against the same mutant [1]. While the exact compounds in this study are quinoline-2-carboxylic acid derivatives rather than 8-bromo-2-chloro-6-methylquinoline itself, the structure-activity relationship established at the C8 vs. C6 bromine position is directly relevant to scaffold selection.

Antiviral HIV-1 integrase Drug resistance ALLINI

Halogen-Dependent Kinase Binding Affinity: Bromine vs. Chlorine on Quinoline Scaffolds

In a systematic study of halogenated quinoline kinase binding, the bromo-substituted quinoline (compound 11) demonstrated a Kd of 1.9 nM against GAK kinase, compared to 6.7 nM for the chloro analog (compound 10), representing a 3.5-fold improvement in binding affinity attributable to the bromine substituent [1]. This halogen-dependent affinity trend was also observed for RIPK2 (110 nM for Br vs. 85 nM for Cl), ADCK3 (190 nM for both), and NLK (520 nM for Br vs. 650 nM for Cl). The C8-bromo substituent in 8-bromo-2-chloro-6-methylquinoline positions a bromine atom at a location shown to enhance target engagement through halogen bonding and hydrophobic interactions.

Kinase inhibition Halogen bonding Structure-activity relationship

Orthogonal Cross-Coupling Reactivity: C2-Chloro (SₙAr) vs. C8-Bromo (Pd-Catalyzed) Handles

8-Bromo-2-chloro-6-methylquinoline possesses two chemically distinct halogen handles: the C2 chlorine is activated toward nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effect of the quinoline nitrogen, while the C8 bromine is well-suited for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) [1]. In contrast, 6-bromo-2-chloro-8-methylquinoline swaps the positions of bromine and methyl, placing the bromine at C6 where steric and electronic factors differ. 8-Bromo-6-methylquinoline (lacking C2 chlorine) has only one halogen handle, limiting sequential derivatization options. This orthogonal reactivity enables regioselective, sequential functionalization without protecting group strategies.

Synthetic chemistry Cross-coupling Building block utility Orthogonal reactivity

C8-Bromo Substitution in HCV NS3 Protease Inhibitors: Enhanced Cell-Based Potency vs. C8-Methyl

In the discovery of BI 201335 (a clinical candidate HCV NS3 protease inhibitor), systematic exploration of C8 substituents on the quinoline P2 moiety revealed that the C8-bromo derivative provided a significant increase in cell-based potency compared to the C8-methyl analog. The C8-methyl group resulted in only a modest increase in cell-based potency, whereas the C8-bromo group was identified as the optimal substituent at this position [1]. Furthermore, the C8-bromo derivative demonstrated a much better pharmacokinetic profile in rats compared to earlier analogs lacking this substitution.

Antiviral HCV NS3 protease Pharmacokinetics Cell-based potency

High-Value Application Scenarios for 8-Bromo-2-chloro-6-methylquinoline Based on Verified Differentiation Evidence


Antiviral Drug Discovery: HIV-1 Integrase Allosteric Inhibitor Lead Optimization

Medicinal chemistry teams developing HIV-1 integrase allosteric inhibitors (ALLINIs) should prioritize quinoline scaffolds bearing C8-bromo substitution over C6-bromo positional isomers. Evidence from the MDPI Viruses 2022 study demonstrates that 8-bromo analogs retain full antiviral potency against the clinically relevant IN A128T resistance mutant, while 6-bromo analogs lose significant activity [1]. 8-Bromo-2-chloro-6-methylquinoline provides the requisite C8-bromo substitution pattern for this application, with the additional C2-chloro and C6-methyl groups available for further SAR exploration.

Kinase Inhibitor Fragment-Based and Scaffold-Hopping Programs

For kinase drug discovery programs—particularly those targeting GAK, RIPK2, or related kinases—the bromine substituent at C8 offers a measurable advantage in target binding affinity over chloro-only analogs. The 3.5-fold improvement in GAK Kd (1.9 nM for Br vs. 6.7 nM for Cl) [1] supports the selection of bromine-containing quinoline building blocks for fragment growing, scaffold hopping, or lead optimization campaigns. The lipophilicity of 8-bromo-2-chloro-6-methylquinoline (XLogP3-AA = 4.2) [2] is compatible with the physicochemical space typically pursued for kinase inhibitors.

Sequential Diversification in Parallel Synthesis and DNA-Encoded Library (DEL) Construction

The orthogonal reactivity of the C2-chloro (SₙAr-active) and C8-bromo (Pd-cross-coupling-active) handles enables regioselective, sequential functionalization without protecting group manipulation [1]. This property is particularly valuable for DNA-encoded library (DEL) construction, where sequential on-DNA chemistries require orthogonal handles, and for parallel synthesis workflows generating diverse quinoline-based screening libraries. Positional isomers such as 6-bromo-2-chloro-8-methylquinoline swap the bromine and methyl positions, altering the accessible chemical space.

HCV and Related Flavivirus Protease Inhibitor Development

The demonstrated superiority of C8-bromo over C8-methyl substitution for cell-based antiviral potency in the HCV NS3 protease inhibitor program that produced clinical candidate BI 201335 [1] validates the use of C8-bromoquinoline building blocks for antiviral protease programs. 8-Bromo-2-chloro-6-methylquinoline provides this critical C8-bromo feature while offering the C2-chloro position for additional SAR exploration or pharmacokinetic tuning, making it suitable for developing next-generation inhibitors against HCV, Dengue, or other Flaviviridae proteases.

Quote Request

Request a Quote for 8-Bromo-2-chloro-6-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.